molecular formula C12H14ClNO5 B2441912 Ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate CAS No. 795290-93-6

Ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate

Cat. No. B2441912
CAS RN: 795290-93-6
M. Wt: 287.7
InChI Key: KFQOYASWJYMVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate, or EACMF, is an organic compound that has been studied for its potential applications in scientific research. It is a small molecule that is composed of four carbon atoms, six hydrogen atoms, two oxygen atoms, one nitrogen atom, and one chlorine atom. The compound is often used as a building block for larger molecules and as a starting material for chemical reactions.

Scientific Research Applications

Synthesis Methodologies and Applications

Efficient Syntheses of Pyrrole and Pyridine Derivatives : The reaction of ethyl 2-chloroacetoacetate with cyanoacetamide, under specific conditions, facilitates the synthesis of pyrrole derivatives, which are pivotal in drug discovery and development due to their diverse biological activities (Dawadi & Lugtenburg, 2011). This method highlights the versatility of chloroacetamide derivatives in synthesizing heterocyclic compounds.

Novel Tandem Multi-Component Reactions : A four-component reaction involving ethyl 4-chloroacetoacetate has been employed for the rapid and stereoselective synthesis of highly functionalized pyrrolidines. This transformation is significant for constructing complex molecular architectures found in many pharmaceuticals (Devi & Perumal, 2006).

Synthesis of Thiazole and Thiadiazole Derivatives : Ethyl 4-acetyl-5-methylfuran-2-carboxylate derivatives have been utilized in the synthesis of thiazole and thiadiazole compounds, which are essential for developing new pharmaceuticals with potential antibacterial and antifungal activities (Hassan, 2007).

properties

IUPAC Name

ethyl 4-acetyl-2-[(2-chloroacetyl)amino]-5-methylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5/c1-4-18-12(17)10-9(6(2)15)7(3)19-11(10)14-8(16)5-13/h4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQOYASWJYMVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1C(=O)C)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-acetyl-2-(2-chloroacetamido)-5-methylfuran-3-carboxylate

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